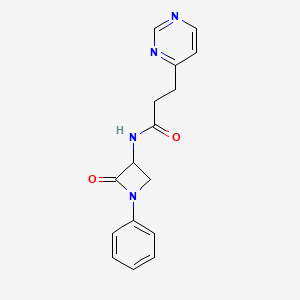
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties that make it an ideal candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is not fully understood. However, it is known to act by inhibiting specific enzymes and proteins that are involved in disease progression. The compound has also been shown to induce apoptosis, which is a process of programmed cell death that helps to eliminate damaged or diseased cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth. It also has a significant impact on the immune system, helping to boost the body's natural defenses against disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is its versatility. The compound can be easily modified to suit specific research needs, making it an ideal candidate for use in various experiments. However, one of the limitations of this compound is its cost, which can be prohibitive for some researchers.
Future Directions
There are several future directions for the use of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide in scientific research. One potential application is in the development of new cancer treatments. The compound has been shown to be effective against various types of cancer cells, and further research could lead to the development of new drugs that target specific cancer types.
Another potential application is in the development of new antibiotics. This compound has been shown to exhibit potent activity against various bacterial strains, including antibiotic-resistant strains. Further research could lead to the development of new antibiotics that are effective against these strains.
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. The compound has been shown to exhibit potent activity against various diseases, making it an ideal candidate for use in drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis include 2-phenylglycinonitrile and 4-chloropyrimidine. The reaction proceeds through several steps, including reduction, cyclization, and acylation, to yield the final product.
Scientific Research Applications
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has numerous applications in scientific research. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and bacterial infections.
properties
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-3-pyrimidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(7-6-12-8-9-17-11-18-12)19-14-10-20(16(14)22)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSAONPWSXAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

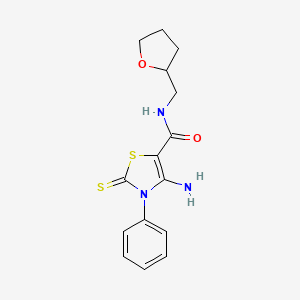
![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

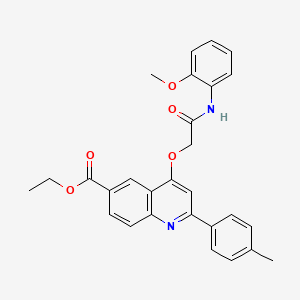
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
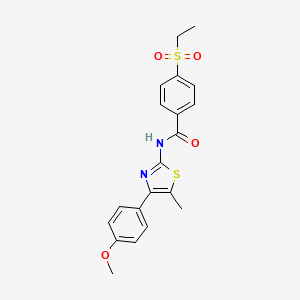
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
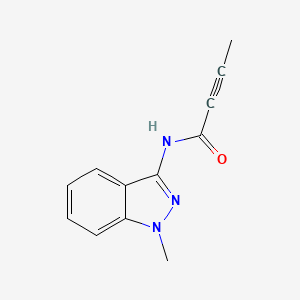
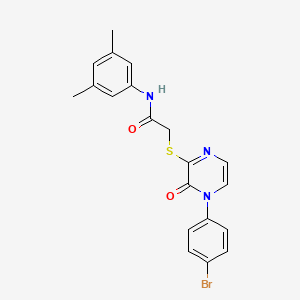

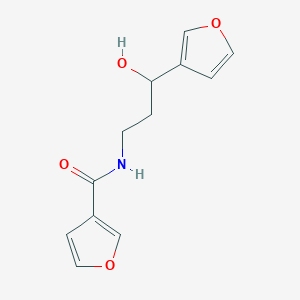
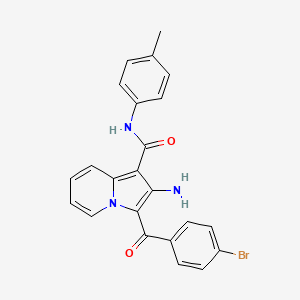
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)